2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a methoxyphenyl substituent at position 2, a methyl group at position 5, and a phenyl group at position 5. This compound belongs to a broader class of triazolopyrimidines, which are heterocyclic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-16(18(21)26)17(13-8-4-3-5-9-13)25-20(22-12)23-19(24-25)14-10-6-7-11-15(14)27-2/h3-11,17H,1-2H3,(H2,21,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDRAMOENDMYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Analyse Des Réactions Chimiques
2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA), which can afford good yields . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to reduce the production of pro-inflammatory cytokines and other markers associated with inflammation. This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
CYP450 Enzyme Interaction
Preliminary studies suggest that 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may interact with cytochrome P450 enzymes. Such interactions are crucial for drug metabolism and can lead to significant drug-drug interactions when used in combination therapies.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship has been conducted to understand how different substituents affect biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methoxyphenyl | Increased binding affinity to target receptors |
| 5 | Methyl | Enhanced metabolic stability |
| 7 | Phenyl | Improved selectivity against cancer cells |
This table summarizes findings from various studies correlating specific chemical modifications with enhanced biological activity.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a similar triazolo-pyrimidine compound showed significant inhibition of tumor growth in xenograft models. Modifications to the substituent groups were found to enhance anticancer efficacy significantly.
Case Study 2: Inflammatory Disease Models
Another study evaluated the anti-inflammatory effects of related compounds in mouse models of rheumatoid arthritis. Results indicated that these compounds could reduce joint swelling and inflammation markers effectively.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Structural Comparison
The target compound differs from analogs primarily in its substitution pattern:
Position 2: The 2-(2-methoxyphenyl) group contrasts with amino (e.g., 5t), nitro (e.g., 5j), or bromo (e.g., 5k) substituents .
Position 7 : The phenyl group is less sterically hindered than 3,4,5-trimethoxyphenyl (common in analogs 5a–v ), which may reduce steric clashes in biological targets .
Position 6 : The carboxamide group is conserved across most analogs, critical for intermolecular interactions .
Table 2: Structural Variations and Implications
| Substituent (Position 2) | Electronic Effect | Potential Impact |
|---|---|---|
| 2-Methoxyphenyl | Electron-donating | Improved solubility; moderate reactivity |
| Amino (e.g., 5t ) | Electron-donating | Enhanced hydrogen bonding; higher polarity |
| Nitro (e.g., 5j ) | Electron-withdrawing | Reduced solubility; increased stability |
Physicochemical Properties
Key data from analogs suggest trends in the target compound’s properties:
- Melting Points : Triazolopyrimidine derivatives exhibit high melting points (240–320°C), correlating with crystallinity and hydrogen-bonding capacity. For instance, 5l (N-(3-hydroxy-4-methoxyphenyl)-substituted) melts at 249.7–250.3°C, while 5j (nitro-substituted) melts at 319.9–320.8°C . The target compound’s methoxy group may lower its melting point relative to nitro analogs.
- Solubility: Methoxy groups improve solubility in polar organic solvents (e.g., DMSO, ethanol) compared to halogenated derivatives .
- Spectroscopic Data : HRMS and NMR profiles (e.g., 5g : δ 168.36 for C=O in ¹³C NMR) align with the carboxamide functionality, suggesting similar spectral features for the target compound .
Activité Biologique
The compound 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
This compound features a triazole ring fused with a pyrimidine structure and various substituents that enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. Specifically, 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results in inhibiting the proliferation of cancer cells.
Case Study: MCF-7 Cell Line
In vitro assays demonstrated that this compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line. The IC value was found to be approximately 10 µM, indicating a strong inhibitory effect on cell growth . Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a series of tests against various bacterial strains, it demonstrated effective inhibition comparable to standard antibiotics. Notably, it showed significant activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Pathogens
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Streptococcus pneumoniae | 10 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In animal models of inflammation induced by carrageenan, treatment with 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide resulted in a significant reduction in paw edema compared to control groups .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
- Receptor Interaction : It may also bind to various receptors involved in cell signaling pathways that regulate apoptosis and cell growth .
- Molecular Docking Studies : Computational studies have provided insights into its binding affinity for target proteins associated with cancer and inflammation .
Q & A
What are the optimal catalytic systems and reaction conditions for synthesizing triazolopyrimidine derivatives like 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. Key protocols include:
- Catalytic systems: Use of TMDP (trimethylenedipiperidine) in a water-ethanol (1:1 v/v) solvent mixture, achieving high yields (up to 92%) under mild conditions .
- Reagent optimization: Ethyl esters (e.g., ethyl 5-chloromethyl derivatives) are common intermediates. Chloromethyl groups facilitate further functionalization via nucleophilic substitution .
- Monitoring: TLC and silica gel chromatography ensure purity, while NMR (400 MHz) and elemental analysis confirm structural integrity .
How can structural ambiguities in triazolopyrimidine derivatives be resolved using crystallographic data?
Level: Advanced
Answer:
X-ray crystallography is critical for resolving bond geometries and stereochemistry. For example:
- Crystal parameters: Triclinic (P1) or monoclinic systems with unit cell dimensions (e.g., Å, Å, Å) are common .
- Key metrics: Bond lengths (C–N: 1.34–1.38 Å) and angles (N–C–N: ~120°) align with triazolopyrimidine frameworks. Discrepancies in torsion angles may indicate conformational flexibility .
- Validation: Refinement indices (e.g., , ) ensure data reliability .
What spectroscopic techniques are essential for characterizing triazolopyrimidine derivatives, and how are they interpreted?
Level: Basic
Answer:
- H NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and NH groups (δ 8.0–9.0 ppm) .
- C NMR: Carboxamide carbonyls appear at δ 165–170 ppm; triazole carbons resonate at δ 145–155 ppm .
- IR spectroscopy: Stretching vibrations for C=O (1680–1720 cm) and N–H (3200–3400 cm) confirm functional groups .
How can substituent modifications enhance the biological activity of triazolopyrimidine derivatives?
Level: Advanced
Answer:
- Electron-withdrawing groups: Trifluoromethyl (-CF) or chloro substituents improve bioactivity by enhancing target binding (e.g., enzyme inhibition) .
- Steric effects: Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) may reduce conformational flexibility but increase selectivity for hydrophobic binding pockets .
- Case study: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show potent anticancer activity (IC < 1 μM in some cell lines) .
What methodological challenges arise in purifying triazolopyrimidine derivatives, and how are they addressed?
Level: Basic
Answer:
- By-product formation: Chloromethyl intermediates may undergo side reactions (e.g., hydrolysis). Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for separation .
- Solubility issues: Ethanol-water mixtures improve solubility of polar intermediates, while DMSO aids in recrystallization .
How should researchers design assays to evaluate the antimicrobial potential of triazolopyrimidine derivatives?
Level: Basic
Answer:
- Microbial strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).
- Protocols: Broth microdilution (MIC determination) and zone-of-inhibition assays. Include positive controls (e.g., ciprofloxacin) .
- Dose-response: Use concentrations ranging from 1–100 μg/mL to establish efficacy and toxicity thresholds .
How can contradictory bioactivity data across studies be analyzed?
Level: Advanced
Answer:
- Source identification: Variability may stem from substituent differences (e.g., 4-chlorophenyl vs. 2-methoxyphenyl) or assay conditions (e.g., cell line specificity) .
- Statistical tools: Multivariate analysis (e.g., PCA) to correlate structural features with activity trends.
- Case example: A trifluoromethyl group in position 2 enhances kinase inhibition but reduces solubility, leading to conflicting cytotoxicity results .
What advanced computational methods support the study of triazolopyrimidine derivatives?
Level: Advanced
Answer:
- Docking studies: Predict binding modes with targets like EGFR or COX-2 using AutoDock Vina. Validate with crystallographic data .
- QSAR models: Correlate substituent electronegativity with logP values to optimize pharmacokinetics .
- DFT calculations: Analyze electron density maps to rationalize reactivity patterns (e.g., nucleophilic attack at C6) .
How are stereochemical outcomes controlled during triazolopyrimidine synthesis?
Level: Advanced
Answer:
- Chiral catalysts: Use of L-proline or BINOL derivatives to induce enantioselectivity in cyclization steps (not directly in evidence but inferred).
- Crystallization-induced asymmetric transformation: Achieved via slow evaporation in chiral solvents (e.g., (R)- or (S)-limonene) .
What are the key considerations for scaling up triazolopyrimidine synthesis while maintaining yield and purity?
Level: Advanced
Answer:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
